Home > Products > Screening Compounds P87727 > Ursulcholic acid
Ursulcholic acid - 88426-32-8

Ursulcholic acid

Catalog Number: EVT-381586
CAS Number: 88426-32-8
Molecular Formula: C24H40O10S2
Molecular Weight: 552.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ursulcholic acid can be sourced from several plants, including the leaves of Ilex paraguariensis (yerba mate) and various species of Rubus. The compound belongs to the class of triterpenoids, which are known for their diverse biological activities and therapeutic potentials. Triterpenoids like ursulcholic acid are often studied for their roles in traditional medicine and their potential applications in modern pharmacology.

Synthesis Analysis

Methods

The synthesis of ursulcholic acid can be achieved through various methods, including extraction from natural sources and synthetic pathways. The extraction process typically involves solvent extraction techniques followed by purification methods such as chromatography.

Technical Details

One common synthetic route involves the cyclization of oleanolic acid or other related triterpenoids under acidic conditions, leading to the formation of ursulcholic acid. The reaction conditions, such as temperature and reaction time, are critical for optimizing yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to analyze the purity of synthesized ursulcholic acid.

Molecular Structure Analysis

Structure

Ursulcholic acid has a complex molecular structure characterized by five fused rings. Its molecular formula is C30H50O3C_{30}H_{50}O_3, and it features multiple hydroxyl groups that contribute to its biological activity.

Data

  • Molecular Weight: 454.71 g/mol
  • Melting Point: Approximately 200 °C
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.
Chemical Reactions Analysis

Reactions

Ursulcholic acid can undergo various chemical reactions, including oxidation and esterification. These reactions can modify its functional groups, potentially enhancing its bioactivity or changing its solubility properties.

Technical Details

For instance, the hydroxyl groups on ursulcholic acid can be esterified with fatty acids to form more lipophilic derivatives, which may exhibit improved pharmacokinetic properties. Reaction conditions such as temperature, catalyst type, and reaction time are crucial for achieving desired outcomes in these transformations.

Mechanism of Action

Process

The mechanism of action of ursulcholic acid is primarily attributed to its interaction with cellular signaling pathways. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting antioxidant activities.

Data

Studies indicate that ursulcholic acid may exert hepatoprotective effects by enhancing liver regeneration and reducing oxidative stress in hepatocytes. Its ability to influence lipid metabolism also suggests potential applications in treating metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Ursulcholic acid exhibits weak acidity due to its hydroxyl groups. It undergoes hydrolysis in the presence of strong acids or bases, leading to the formation of simpler compounds.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize the structure and purity of ursulcholic acid.

Applications

Scientific Uses

Ursulcholic acid has garnered interest in scientific research for its potential therapeutic applications. It is being studied for:

  • Anti-inflammatory agents: Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  • Hepatoprotective agents: Research indicates potential benefits in liver health, particularly in conditions like fatty liver disease.
  • Antioxidants: Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related diseases.
Molecular Mechanisms of Pharmacological Activity

Modulation of NF-κB and MAPK Signaling Pathways in Inflammatory Response Suppression

Ursodeoxycholic acid (UDCA) suppresses pro-inflammatory cascades by directly inhibiting NF-κB nuclear translocation and p65 phosphorylation. In lipopolysaccharide (LPS)-stimulated HepG2 cells, UDCA downregulates NF-κB activation, confirmed via electrophoretic mobility shift assays (EMSAs) and confocal microscopy. This inhibition reduces expression of NF-κB target genes, including COX-2, TNF-α, and IL-6 [7]. UDCA also modulates the MAPK pathway by attenuating ERK1/2 and JNK phosphorylation, thereby reducing oxidative stress and cytokine production in hepatocytes [1] [6]. These effects are linked to UDCA’s disruption of TLR4 receptor complex assembly, which impedes downstream inflammatory signaling [4].

Table 1: UDCA-Mediated Suppression of Inflammatory Markers

Pathway TargetEffect of UDCAExperimental ModelKey Outcome
NF-κB p65 phosphorylation↓ 70-80%LPS-treated HepG2Reduced nuclear translocation
COX-2 expression↓ 45%Human cholangiocytesSuppressed prostaglandin synthesis
TNF-α/IL-6 secretion↓ 60%Serum of NAFLD patientsAttenuated systemic inflammation
ERK/JNK activationReversedRat hepatocytesBlocked ROS-induced apoptosis

AMPK Activation and Metabolic Regulation in Obesity-Related Pathologies

UDCA activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. In obese patients with liver dysfunction, UDCA enhances AMPK phosphorylation (Thr172), which:

  • Suppresses gluconeogenesis via downregulation of PEPCK and G6Pase
  • Promotes fatty acid oxidation by inactivating ACC1 and activating CPT-1
  • Improves insulin sensitivity through IRS-1 tyrosine phosphorylation [6]These metabolic shifts reduce hepatic lipid accumulation and mitigate steatosis. Metabolomic analyses reveal UDCA remodels the phenylalanine/tyrosine pathway, lowering uremic toxins (e.g., p-cresol sulfate) and enhancing antioxidant synthesis (e.g., ascorbate sulfate) [6]. Gut microbiome remodeling—particularly enrichment of Lactobacillus and Bifidobacterium—further supports AMPK-driven metabolic benefits [6].

Table 2: Metabolic Parameters Modulated by UDCA via AMPK

Metabolic ProcessUDCA-Induced ChangeClinical Impact
Fatty acid β-oxidation↑ 40%Reduced hepatic triglycerides
Gluconeogenic flux↓ 35%Improved fasting glucose
Uremic toxins↓ 50-60%Attenuated oxidative stress
Microbiome diversityLactobacillus spp.Enhanced bile acid deconjugation

STAT3 Pathway Inhibition in Oncogenic Processes

UDCA exerts antiproliferative effects in hepatocellular carcinoma (HCC) by disrupting IL-6-mediated STAT3 activation. Mechanistically, UDCA:

  • Reduces STAT3 tyrosine phosphorylation (Y705) by >50%
  • Downregulates STAT3 target genes (Cyclin D1, Bcl-xL, VEGF)
  • Induces cell cycle arrest at G0/G1 phase [5] [7]In in vitro models, UDCA hybrids (e.g., UDCMe-Z-DHA) enhance STAT3 inhibition, showing 23-fold greater potency than dihydroartemisinin alone in HepG2 cells [5]. UDCA also suppresses microRNA-21, an oncogenic miRNA that stabilizes STAT3 mRNA, further inhibiting tumor progression [7].

Mitochondrial Apoptosis Induction via Bcl-2 Family Protein Regulation

UDCA promotes cancer cell apoptosis through mitochondrial permeabilization. It activates pro-apoptotic Bcl-2 proteins (Bax, Bak) while antagonizing anti-apoptotic members (Bcl-2, Bcl-xL). This imbalance triggers cytochrome c release and caspase-9/-3 activation [2] [5]. Notably, UDCA’s methyl ester derivative UDCMe-Z-DHA causes rapid mitochondrial membrane potential (ΔΨm) loss in HCC cells, amplifying intrinsic apoptosis [5]. Paradoxically, in non-cancerous hepatocytes, UDCA exerts anti-apoptotic effects by stabilizing mitochondrial membranes against bile acid-induced permeability—highlighting its cell-context-dependent duality [1] [4].

Autophagy Modulation Through PI3K/AKT/mTOR Axis Interactions

UDCA exhibits context-dependent autophagy regulation. In HCC, UDCA hybrids induce cytotoxic autophagy via PI3K/AKT/mTOR inhibition, evidenced by:

  • Reduced AKT Ser473 phosphorylation
  • Accumulation of LC3-II puncta
  • Enhanced autophagic flux [5]Conversely, in cholestatic liver disease, UDCA activates protective autophagy by promoting vesicular exocytosis and removing damaged organelles [1]. This duality arises from UDCA’s ability to modulate FXR-SHP signaling, which transcriptionally represses mTORC1 activity while upregulating autophagy-related genes (ATG7, LC3) [7].

Properties

CAS Number

88426-32-8

Product Name

Ursulcholic acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O10S2

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BWXSDJHAJWTEAD-UZVSRGJWSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.